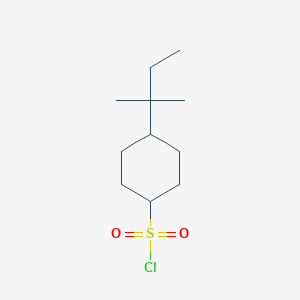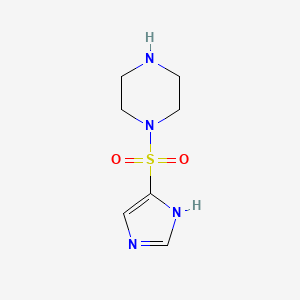
1-(1H-imidazole-4-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE is a chemical compound that features both an imidazole ring and a piperazine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE typically involves the reaction of 1H-imidazole-4-sulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfides or thiols.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE-4-SULFONYL CHLORIDE: A precursor in the synthesis of 1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE.
1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE: Similar structure but with a methyl group on the imidazole ring.
PIPERAZINE DERIVATIVES: Various compounds containing the piperazine ring with different substituents.
Uniqueness
1-(1H-IMIDAZOLE-4-SULFONYL)-PIPERAZINE is unique due to the combination of the imidazole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets and enhances the compound’s potential for various applications.
Properties
Molecular Formula |
C7H12N4O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperazine |
InChI |
InChI=1S/C7H12N4O2S/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
VZPMJPCUOFVVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


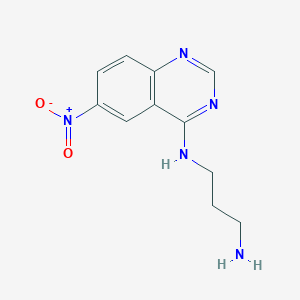
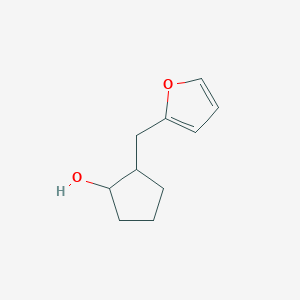
![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)
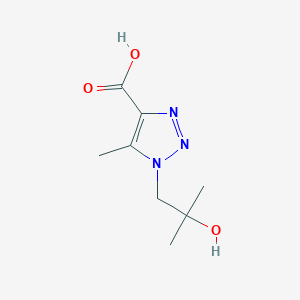
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

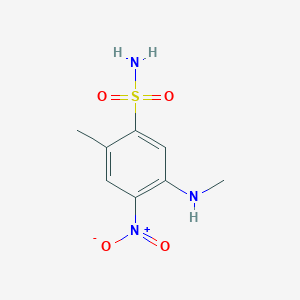
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
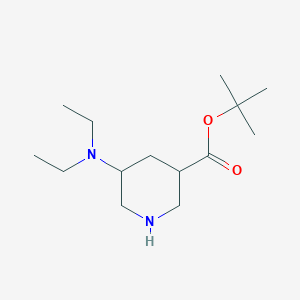
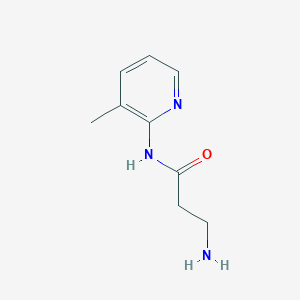
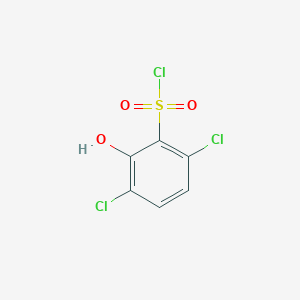
![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
